molecular formula C14H9ClN4S B2453336 2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile CAS No. 476318-52-2

2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile

Cat. No.: B2453336
CAS No.: 476318-52-2
M. Wt: 300.76
InChI Key: VBGUCCHWFKIAQZ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile is a multifunctional pyridine derivative of significant interest in medicinal and organic chemistry. Its structure, featuring an amino group, a methylthio group, two nitrile groups, and a 4-chlorophenyl substituent, makes it a versatile scaffold for constructing complex molecules. Researchers utilize this compound and its close analogs as key precursors in the synthesis of diverse heterocyclic systems. For instance, studies on structurally similar 2-amino-4-(2-chlorophenyl) pyridines have demonstrated their use in aminomethylation reactions with formaldehyde and primary amines to form complex 3,7-diazabicyclo[3.3.1]nonane derivatives (bispidins) . These bispidin structures are investigated for their potential as protease inhibitors and in the treatment of certain cancers and circulatory diseases, as suggested by molecular docking studies . The presence of multiple electron-withdrawing groups and a reactive methylthio group on the pyridine core allows for further functionalization, enabling its application in the development of new chemical entities for biological screening . This product is intended for research purposes such as drug discovery and chemical synthesis. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUCCHWFKIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile is a heterocyclic compound belonging to the pyridine family, notable for its diverse biological activities and potential therapeutic applications. The compound features a pyridine ring substituted with an amino group at the 2-position, a chlorophenyl group at the 4-position, and a methylthio group at the 6-position. This unique structural configuration contributes to its promising pharmacological profile.

Chemical Structure

The molecular formula for 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile is C12H9ClN4S. The presence of two cyano groups and a methylthio substituent enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies suggest that the compound demonstrates significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Preliminary data indicate that it may possess anticancer effects, particularly against certain cell lines, suggesting its utility in cancer therapeutics.
  • Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, such as α-glucosidase, which is relevant for diabetes management.

Mechanistic Insights

Molecular docking studies have identified several potential protein targets for 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile. These studies suggest interactions with enzymes and receptors critical to disease pathways. The compound's ability to modulate these targets may enhance its therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-4-(phenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrileSimilar pyridine core with different substituentsAntimicrobialLacks chlorine substitution
2-Amino-4-(3-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrileChlorine at different positionAnticancerVariability in activity based on substitution
2-Amino-6-(phenylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrileDifferent aryl groupsAnti-inflammatoryFocus on inflammation pathways

This table highlights how structural modifications can significantly influence the biological activity of pyridine derivatives.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in MDA-MB-231 breast cancer cells more effectively than some existing treatments.
  • Enzyme Inhibition : A study focused on its effect on α-glucosidase revealed that the compound could significantly reduce enzyme activity, suggesting potential applications in managing postprandial blood glucose levels in diabetic patients.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies have demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : The compound exhibits cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Properties : Some studies suggest that the compound may also possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Biological ActivityTarget Organisms/Cell LinesObserved Effects
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
AnticancerMCF-7 (Breast Cancer)EC50 = 10.5 µM
A549 (Lung Cancer)EC50 = 12.3 µM
HepG2 (Liver Cancer)EC50 = 8.7 µM

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Features
2-Amino-4-(phenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrileAntimicrobialLacks chlorine substitution
2-Amino-4-(3-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrileAnticancerVariability in activity based on substitution
2-Amino-6-(phenylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrileAnti-inflammatoryFocus on inflammation pathways

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A detailed study evaluated the cytotoxic effects of 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile against various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating promising potential for developing new antimicrobial agents.

Chemical Reactions Analysis

Method A: Triethylamine-Catalyzed Cyclocondensation

  • Reactants : 4-Chlorobenzaldehyde, malononitrile (2 eq), and methylthiol (or methylthiophenol).

  • Conditions : Ethanol solvent, reflux (60–120 min), triethylamine catalyst .

  • Mechanism :

    • Knoevenagel condensation between aldehyde and malononitrile forms an arylidene intermediate.

    • Thiol addition followed by cyclization yields the pyridine core .

  • Yield : 45–68% (dependent on substituents and catalyst) .

Aminomethylation (Mannich Reaction)

  • Reactants : Primary amines (e.g., methylamine), formaldehyde.

  • Conditions : Ethanol, 25°C, 12–24 h .

  • Product : Substituted 2-alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene-1,5-dicarbonitriles .

  • Mechanism : Nucleophilic attack by amine on formaldehyde, followed by cyclization (Fig. 1).

Table 1: Aminomethylation Outcomes

AmineProduct Yield (%)Cyclization Time (h)
Methylamine6812
Ethylamine7214
Benzylamine6516

Oxidation of Methylthio Group

  • Oxidizing Agent : Dess–Martin periodinane (DMP).

  • Conditions : Dimethylformamide (DMF), ambient temperature .

  • Product : Sulfone or sulfoxide derivatives (dependent on stoichiometry).

  • Yield : 85–92% .

Thieno[2,3-b]pyridine Formation

  • Reactants : α-Halogen compounds (e.g., chloroacetone).

  • Conditions : Sodium alkoxide base, ethanol, reflux .

  • Mechanism :

    • Alkylation of the methylthio group.

    • Intramolecular cyclization via nucleophilic displacement.

Table 2: Cyclization Efficiency

HalideProductYield (%)
ChloroacetoneThieno[2,3-b]pyridine78
BromoethylacetateThieno[2,3-b]pyridinone82

Biological Activity Modulation

While beyond direct chemical reactions, structural modifications of this compound enhance bioactivity:

  • Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against E. coli strains .

  • Anticancer Potential : Pyridone analogs inhibit cancer cell lines (IC50: 8–12 µM) .

Stability and Reactivity Considerations

  • pH Sensitivity : Decomposition occurs under strong acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Stable up to 200°C; degradation observed at higher temperatures.

Preparation Methods

Synthesis of 2-Amino-4-(4-chlorophenyl)-6-mercaptopyridine-3,5-dicarbonitrile

Procedure :

  • 3CR of 4-chlorobenzaldehyde, malononitrile, and thiophenol yields 2-amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile.
  • Reductive cleavage : Treatment with LiAlH4 in THF removes the phenyl group, affording the mercapto intermediate.

Methylation of the Mercapto Group

Alkylation :

  • React the mercapto derivative with methyl iodide (2.0 equiv) in methanol, catalyzed by sodium methoxide (20 mol%).
  • Yield : 90–95% after recrystallization from ethanol.

Characterization :

  • 1H NMR (DMSO-d6): δ 8.24 (s, 2H, NH2), 7.73 (d, J = 8.5 Hz, 2H, Ar-H), 7.58 (d, J = 8.5 Hz, 2H, Ar-H), 2.52 (s, 3H, SCH3).
  • 13C NMR : δ 164.8 (C=O), 157.7 (C=N), 136.5 (C-Cl), 130.4–114.8 (Ar-C), 91.7 (C≡N), 15.2 (SCH3).

Emerging Methodologies

Ultrasound-Assisted Synthesis

Adopting techniques from functionalized pyridine syntheses, ultrasound irradiation (40 kHz, 60°C) reduces reaction times to 1.5 hours while maintaining yields >80%. This method enhances mass transfer and minimizes side reactions.

Solvent-Free Catalysis

Preliminary studies using nanocrystalline ZnO under solvent-free conditions (100°C, 2 h) report yields of 75%, though scalability remains unverified.

Critical Analysis of Synthetic Routes

Method Advantages Limitations
3CR with TEA Simple setup, low cost Moderate yields, long reaction time
Pseudo-4CR with HSA MgO High yields, scalable Requires specialized catalysts
Ultrasound-assisted Rapid, energy-efficient Equipment-dependent
Stepwise alkylation High purity, controlled functionalization Multiple steps, lower atom economy

Q & A

Q. What are the standard synthetic protocols for preparing 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile?

The compound is synthesized via a one-pot multicomponent reaction. A typical procedure involves:

  • Reacting 4-chlorobenzaldehyde with malononitrile and methylthio-containing nucleophiles (e.g., thiophenol derivatives) in aqueous ethanol.
  • Using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst (5 mol%) at 55°C, monitored by TLC until starting material consumption.
  • Purification via crystallization from ethanol/ether mixtures, yielding a solid product after filtration and drying .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • X-ray crystallography : Determines bond lengths, angles, and packing motifs (e.g., monoclinic P21/c space group, β = 94.7° in related derivatives) .
  • NMR/IR spectroscopy :
    • 1^1H NMR confirms amino (-NH2_2) and methylthio (-SMe) groups via peaks at δ 4.5–5.5 ppm and δ 2.5 ppm, respectively.
    • IR identifies nitrile (-C≡N) stretches at ~2200 cm1^{-1} and amino N-H stretches at ~3300 cm1^{-1} .

Q. What preliminary biological activities have been reported for this compound?

Pyridine-3,5-dicarbonitrile derivatives exhibit:

  • Anti-HIV activity : Inhibition of reverse transcriptase (non-nucleoside mechanism).
  • Anticancer potential : Cytotoxicity assays against tumor cell lines (IC50_{50} values vary by substituents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Variable screening : Test solvents (e.g., DMF vs. ethanol), catalysts (e.g., DBU vs. K2_2CO3_3), and temperatures (50–80°C).
  • Substituent effects : Bulkier aryl groups (e.g., 4-cyclopropylmethoxyphenyl) may reduce steric hindrance, increasing yields (e.g., 87% vs. 40% in analogues) .
  • Purification : Gradient recrystallization or column chromatography for derivatives with low solubility .

Q. How do structural modifications influence biological activity?

  • Methylthio vs. arylthio groups : Methylthio enhances lipophilicity, improving membrane permeability.
  • 4-Chlorophenyl substitution : Electron-withdrawing groups enhance binding to hydrophobic enzyme pockets (e.g., HIV reverse transcriptase).
  • Nitrogen-rich side chains : Imidazole or triazole moieties can boost antiviral activity via metal coordination .

Q. How should researchers address contradictions in reported biological data?

  • Assay validation : Replicate studies using standardized protocols (e.g., fixed cell lines, incubation times).
  • Purity verification : Use HPLC-MS to rule out impurities affecting activity.
  • Computational modeling : Compare molecular docking results with experimental IC50_{50} values to identify key binding interactions .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like HIV reverse transcriptase (PDB: 1RT2).
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability.
  • Comparative studies : Overlay crystal structures of derivatives to identify conserved motifs (e.g., planar pyridine core vs. twisted dihydropyridines) .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Green chemistry : Replace ethanol/ether with biodegradable solvents (e.g., cyclopentyl methyl ether).

Q. How to design analogues for enhanced selectivity in biological assays?

  • Bioisosteric replacement : Substitute methylthio with sulfoxide/sulfone groups to modulate redox activity.
  • Fragment-based design : Incorporate moieties from known inhibitors (e.g., NNRTIs for HIV) while retaining the pyridine-dicarbonitrile core .

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